![molecular formula C17H14N2O4 B2459832 Methyl 2-(5-methylfuro[3,2-b]pyridine-2-carboxamido)benzoate CAS No. 941881-32-9](/img/structure/B2459832.png)
Methyl 2-(5-methylfuro[3,2-b]pyridine-2-carboxamido)benzoate
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Overview
Description
Scientific Research Applications
Synthesis and Polymerization
The molecule plays a crucial role in the synthesis of hyperbranched aromatic polyamides. For instance, thermal polymerization of similar monomers leads to hyperbranched aromatic polyamides with significant solubility in various solvents and inherent viscosity, demonstrating its potential in creating novel polymeric materials with specific properties (Yang, Jikei, & Kakimoto, 1999).
Novel Compound Synthesis
It's instrumental in the facile synthesis of novel classes of compounds such as 7-aminofuro- and 7-aminothieno[2,3-d]pyridazin-4(5H)-one and 4-aminophthalazin-1(2H)-ones, showcasing its utility in developing potential pharmacologically active molecules with specified functionalities (Koza, Keskin, Ozer, Cengiz, Şahin, & Balcı, 2013).
Functionalization and Conformation Studies
This compound is also central to studies on the conformational preferences of proline analogues with a fused benzene ring. The research indicates that the presence of such structures can significantly restrict the conformational space available to these residues, influencing the cis-trans arrangement of the amide bond involving the pyrrolidine nitrogen. This has implications for understanding the structural behavior of these compounds in various environments, including solvent effects on their conformational propensities (Warren, Revilla-López, Alemán, Jiménez, Cativiela, & Torras, 2010).
Antimicrobial Agents
Research into pyridine-bridged 2,6-bis-carboxamide Schiff's bases, starting from related molecular structures, has led to the discovery of compounds exhibiting significant antimicrobial activity. This highlights the molecule's relevance in the development of new bactericidal and fungicidal agents, potentially offering new avenues for antibiotic drug development (Al-Omar & Amr, 2010).
Drug Delivery Systems
The compound's structural features make it a candidate for incorporation into drug delivery systems. For instance, encapsulation in water-soluble metalla-cages for lipophilic pyrenyl derivatives demonstrates its utility in enhancing the cytotoxicity of compounds against cancer cells. Such studies pave the way for its application in targeted therapy, where the molecule's structural attributes can be leveraged to improve therapeutic outcomes (Mattsson, Zava, Renfrew, Sei, Yamaguchi, Dyson, & Therrien, 2010).
Mechanism of Action
Target of Action
It’s structurally similar to n-methyl-2-pyridone-5-carboxamide (n-me-2py), which has been studied for its anti-fibrotic and anti-inflammatory activity .
Biochemical Pathways
N-me-2py, a structurally similar compound, has been shown to inhibit tgfβ1-induced fibrosis and inflammatory gene expression in kidney fibroblasts . This suggests that Methyl 2-(5-methylfuro[3,2-b]pyridine-2-carboxamido)benzoate may affect similar pathways.
properties
IUPAC Name |
methyl 2-[(5-methylfuro[3,2-b]pyridine-2-carbonyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4/c1-10-7-8-14-13(18-10)9-15(23-14)16(20)19-12-6-4-3-5-11(12)17(21)22-2/h3-9H,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJOXKZIUQWHMDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)OC(=C2)C(=O)NC3=CC=CC=C3C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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